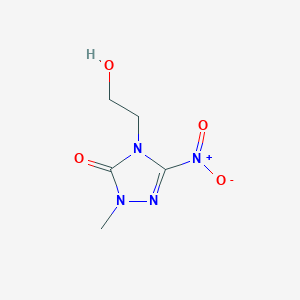
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring a cyano group and a methyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- typically involves the reaction of 3-cyano-4-methyl-1H-pyrrole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product.
化学反応の分析
Types of Reactions
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(methoxymethyl)
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)
Uniqueness
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is unique due to its specific substitution pattern on the pyrrole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61078-84-0 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
1-(3-cyano-4-methyl-1H-pyrrol-2-yl)-3-methylurea |
InChI |
InChI=1S/C8H10N4O/c1-5-4-11-7(6(5)3-9)12-8(13)10-2/h4,11H,1-2H3,(H2,10,12,13) |
InChIキー |
FKODGWMHYFFWDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C#N)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


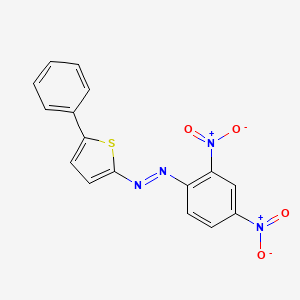


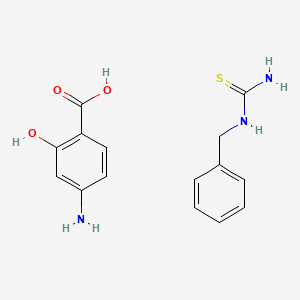
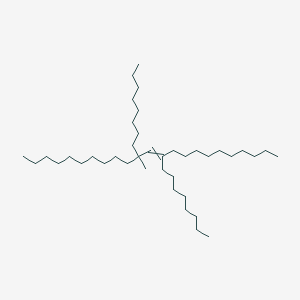
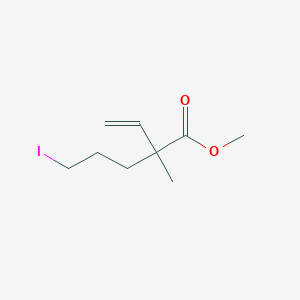

![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)

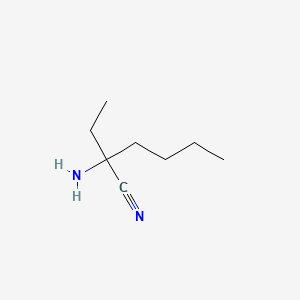
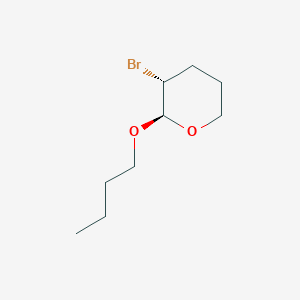
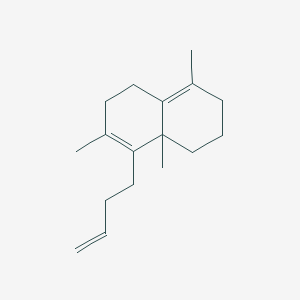
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)
